molecular formula C15H16N4O3S B2704659 ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 565207-39-8

ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B2704659
CAS No.: 565207-39-8
M. Wt: 332.38
InChI Key: ZPCYUTHCBFOTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate (CAS: 958300-30-6) is a heterocyclic compound featuring a fused triazolo-thiadiazine core. The molecule is substituted at position 3 with a 4-methoxyphenyl group and at position 6 with an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-3-22-13(20)8-11-9-23-15-17-16-14(19(15)18-11)10-4-6-12(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCYUTHCBFOTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 4-amino-5-R-4H-1,2,4-triazole-3-thiols and 4-methoxyphenacyl bromide.
  • Reaction Conditions : The reaction is typically carried out in ethyl acetate under reflux conditions.
  • Purification : The resulting products are purified using standard techniques such as recrystallization or chromatography.

This synthetic route allows for the introduction of various substituents at the R position, which can significantly influence the biological activity of the resulting compounds.

Antitumor Activity

Recent studies have demonstrated that derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor properties. For instance:

  • A study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives against 60 cancer cell lines including leukemia and breast cancer cells. The results indicated that certain derivatives showed potent cytotoxic effects with IC50 values in the nanomolar range .
  • Specifically, modifications at the 3-position with ethyl or pentyl groups enhanced antitumor activity against MDA-MB-468 breast cancer cells .

The mechanism by which these compounds exert their antitumor effects is believed to involve:

  • Induction of Apoptosis : Compounds have been shown to activate caspases and induce programmed cell death in cancer cells .
  • Inhibition of Tubulin Polymerization : Some derivatives disrupt microtubule formation which is critical for cell division .

Other Biological Activities

In addition to antitumor effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Studies have shown that triazolothiadiazine derivatives possess antibacterial properties against various pathogens .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been reported to exhibit anti-inflammatory effects and can potentially be used in pain management .

Data Summary

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against multiple cancer lines , ,
Apoptosis InductionActivation of caspases in cancer cells
AntimicrobialEffective against various bacterial strains ,
Anti-inflammatoryReduction in inflammation markers

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Breast Cancer Treatment : A derivative was tested on MDA-MB-468 cells showing promising results in inhibiting tumor growth.
  • Antimicrobial Testing : Derivatives were screened against common bacterial strains and exhibited superior activity compared to conventional antibiotics.

Scientific Research Applications

Target Diseases

Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate primarily targets:

  • Neurodegenerative Diseases : Exhibiting anti-neuroinflammatory properties.
  • Ischemic Stroke and Traumatic Brain Injury : Potentially reducing damage through modulating inflammatory responses.

Biochemical Pathways

The compound has been shown to interact with several key biochemical pathways:

  • Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production in LPS-stimulated human microglia cells.
  • Modulation of the Endoplasmic Reticulum (ER) stress pathway , impacting apoptosis and inflammatory responses.

Molecular Effects

Research indicates that this compound can reduce the expression of critical markers associated with apoptosis and inflammation, such as BIP (an ER chaperone) and cleaved caspase-3 .

In Vitro Studies

This compound has demonstrated promising antitumor activity against various cancer cell lines. Studies conducted by the National Cancer Institute have shown that derivatives of related compounds exhibit significant cytotoxic effects against:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • CNS cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer .

Structure–Activity Relationship (SAR)

Research on related triazole-thiadiazine compounds indicates that modifications to their structure can enhance their anticancer efficacy. For instance, substituting certain groups on the thiadiazine core has been linked to increased activity against specific cancer types .

Pharmacological Activities

The compound is part of a broader class of triazolo-thiadiazine derivatives that have shown diverse pharmacological activities:

  • Anticancer : Effective against multiple cancer cell lines.
  • Antimicrobial : Potential activity against various pathogens.
  • Analgesic and Anti-inflammatory : May provide pain relief and reduce inflammation.
  • Antioxidant : Capable of scavenging free radicals.
  • Enzyme Inhibitors : Includes inhibition of carbonic anhydrase and cholinesterase .

Synthesis and Testing

A study synthesized various derivatives of triazolo-thiadiazines and evaluated their biological activities. The findings indicated that certain modifications significantly improved antitumor efficacy across multiple cancer cell lines .

Clinical Relevance

The ongoing research into this compound suggests its potential role in developing new therapeutic agents for treating neurodegenerative diseases and various cancers. The compound's ability to modulate inflammatory pathways positions it as a candidate for further clinical investigation.

Chemical Reactions Analysis

Core Heterocyclic Formation

  • Triazolo-thiadiazine ring formation : Typically achieved via cyclization reactions. For example, treatment of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halo ketones in the presence of sodium acetate or triethylamine (Et₃N) under reflux conditions forms the fused ring system .

  • Substitution of the phenyl group : The 4-methoxyphenyl substituent is likely introduced during the synthesis of the triazole-thiadiazine core via nucleophilic aromatic substitution or electrophilic substitution, depending on the reactivity of the starting materials .

Esterification

  • Carboxymethylation : Ethyl bromoacetate or ethyl chloroacetate is commonly used to introduce the ethyl acetate group. This step involves reaction with the thiol group (-SH) in the presence of bases like Et₃N or sodium ethoxide (NaOEt) in ethanol, followed by cyclization using phosphorus oxychloride (POCl₃) .

  • Microwave-assisted synthesis : Accelerates reactions, improving yields (e.g., 91–94% yield for carboxymethylation under microwave irradiation vs. 79–83% under conventional heating) .

Key Chemical Transformations

Reaction Type Reagents/Conditions Yield Purpose
CyclizationPOCl₃, reflux in ethanol~80%Form fused triazolo-thiadiazine ring
CarboxymethylationEthyl bromoacetate, Et₃N/NaOEt, ethanol79–94%Introduce ethyl acetate group
Microwave-assistedEthyl bromoacetate, Et₃N, microwave irradiation91–94%Improve reaction efficiency
Hydrolysis (if required)Aqueous base (e.g., NaOH)N/AConvert ester to carboxylic acid

Purification and Characterization

  • Purification : Recrystallization from solvents like ethanol or DMF, followed by column chromatography .

  • Characterization :

    • Spectroscopic data : IR (carbonyl absorption), ¹H NMR (singlet peaks for thiadiazine-CH₂ and aromatic protons), and LC-MS for molecular weight confirmation .

    • Analytical data : Elemental analysis to confirm stoichiometry (C, H, N, S, O ratios).

Research Findings

  • Biological activity : Analogous triazolo-thiadiazine derivatives exhibit antiviral, antimicrobial, and anticancer properties. For example, compounds with pyrazolyl substituents showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.39–3.16 μM) .

  • Enzyme inhibition : Derivatives like 6a demonstrated dual EGFR and CDK-2 inhibition (IC₅₀ = 19.6 nM and 87.9 nM, respectively), outperforming reference drugs like Erlotinib .

  • Solubility/stability : Data from stability tests inform formulation strategies, though specific details for this compound are not explicitly reported.

Challenges and Opportunities

  • Synthetic complexity : Multi-step synthesis requires precise control of reaction conditions (e.g., reflux time, solvent choice) to optimize yields .

  • Functional group compatibility : The methoxyphenyl group may influence reactivity during subsequent transformations (e.g., hydrolysis of the ester group).

  • Derivatization : Further modifications (e.g., alkylation, phosphorylation) could enhance biological activity or pharmacokinetics .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Activities References
Target Compound 4-Methoxyphenyl Enhanced lipophilicity; potential electronic effects for receptor interactions
3-(4-Fluorophenyl) Analogue 4-Fluorophenyl Improved metabolic stability; antimicrobial and diuretic activities
3-(2,4-Dichlorophenyl) Derivative 2,4-Dichlorophenyl Increased steric bulk; higher molecular weight (371.24 g/mol)
3-(3,4,5-Trimethoxyphenethyl) Derivative 3,4,5-Trimethoxyphenethyl Multiple methoxy groups; demonstrated analgesic and anti-inflammatory activity
3-(Pyrazolyl) Derivatives Pyrazolyl groups Broad-spectrum bioactivity; synthesized via MCRs with >80% yields

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Properties/Activities References
Target Compound Ethyl Acetate Ester functionality enhances bioavailability; melting point ~180–185°C (estimated)
6-Phenyl Derivatives Phenyl Higher rigidity; vasodilatory activity in pyridyl analogues
6-(4-Methylphenyl) Derivatives 4-Methylphenyl Increased hydrophobicity; structural studies confirm boat conformation in thiadiazine ring
6-(3-Pyridyl) Analogues 3-Pyridyl Improved water solubility; demonstrated vasorelaxant activity in vitro

Physicochemical and Structural Insights

  • Melting Points: Substitutions significantly alter melting behavior. For example, the 4-nitrophenyl hydrazono derivative () melts at 285–287°C, while the 4-fluorophenyl analogue melts at 182°C.
  • Synthetic Efficiency : Multicomponent reactions (MCRs) dominate synthesis, with yields exceeding 80% for fluorophenyl and pyrazolyl derivatives.
  • Conformational Analysis: X-ray crystallography reveals non-planar triazolo-thiadiazine cores, with dihedral angles between fused rings ranging from 10.5° to 15.0°, influencing molecular packing and hydrogen bonding.

Q & A

What are the optimized synthetic routes for ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound can be synthesized via a multi-step sequence starting with diethyl acetylenedicarboxylate and 1-(4-methoxyphenyl)ethanone. Key steps include cyclization with hydrazine hydrate and subsequent thiadiazine ring formation using reagents like phosphorus oxychloride. Optimal conditions involve refluxing in ethanol (80–90°C for 2–4 hours), which achieves yields of ~75–82% . Solvent choice (e.g., ethanol vs. toluene) and stoichiometric ratios of intermediates (e.g., 4-amino-triazole derivatives) critically affect purity and yield.

Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

Basic Characterization
1H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (deviation <0.4%) are standard for structural validation . HPLC with C18 columns (acetonitrile/water mobile phase) confirms purity (>95%) and detects byproducts like unreacted hydrazine intermediates. High-resolution mass spectrometry (HRMS) is recommended for exact mass determination .

How can initial biological screening for antifungal activity be designed, and what model systems are appropriate?

Basic Biological Evaluation
In vitro antifungal assays against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values) are standard. Molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) predicts binding affinity to the heme cofactor, with pose scores (<-8 kcal/mol) indicating potential activity . Include positive controls (e.g., fluconazole) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to differentiate selective activity .

How does structural modification at the 6-R position influence antifungal potency?

Advanced SAR Analysis
Substituents at the 6-R position (e.g., aryl vs. alkyl groups) modulate lipophilicity and steric bulk, affecting membrane penetration and target binding. For example, 6-(2,6-dichlorophenyl) derivatives show enhanced activity (MIC: 2 µg/mL) compared to unsubstituted analogs (MIC: >16 µg/mL) due to improved hydrophobic interactions with 3LD6 . Quantitative SAR (QSAR) models using Hammett constants or LogP values can rationalize trends .

What computational strategies are effective for predicting binding modes and optimizing lead compounds?

Advanced Computational Design
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry for docking. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-enzyme complexes. Free energy perturbation (FEP) methods quantify substituent effects on binding affinity. ICReDD’s reaction path search algorithms integrate quantum mechanics and machine learning to prioritize synthetic routes .

What mechanistic insights explain the cyclization step during thiadiazine ring formation?

Advanced Reaction Mechanism
The cyclization involves nucleophilic attack by the triazole sulfur on a carbonyl carbon, followed by dehydration. Kinetic studies (e.g., in situ FTIR) reveal second-order dependence on intermediate concentration. Acid catalysis (e.g., POCl3) accelerates ring closure by protonating the carbonyl oxygen, lowering the activation barrier . Competing pathways (e.g., oxadiazole formation) are minimized using anhydrous conditions .

How can contradictions in biological activity data between studies be resolved?

Advanced Data Reconciliation
Discrepancies in MIC values may arise from variations in fungal strains (e.g., azole-resistant C. albicans vs. wild-type) or assay protocols (CLSI vs. EUCAST guidelines). Cross-validate using standardized protocols and orthogonal assays (e.g., time-kill kinetics). Structural analogs with confirmed crystallographic data (e.g., Acta Cryst. E68, o1860) help correlate conformation-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.